4-Pentyn-2-amine, hydrochloride (1:1)
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Overview
Description
4-Pentyn-2-amine, hydrochloride (1:1) is a chemical compound with the empirical formula C5H9N· HCl . It is also known by other synonyms such as 1-Amino-4-pentyne hydrochloride, 4-Pentynylamine hydrochloride, and 5-Amino-1-pentyne hydrochloride .
Molecular Structure Analysis
The molecular weight of 4-Pentyn-2-amine, hydrochloride (1:1) is 119.59 . The SMILES string representation of the molecule is C#CCCCN.Cl .Scientific Research Applications
Catalyst in Hydroamination and Annulation Reactions
4-Pentyn-2-amine, hydrochloride is utilized in catalytic processes to synthesize complex molecules. For instance, it undergoes hydroamination-annulation reactions in the presence of amine nucleophiles and a cooperative catalyst system to efficiently produce 2-aminopyrroles, which are valuable in various chemical synthesis applications (Demir, Emrullahoğlu, & Buran, 2010). Similarly, 4-Pentyn-2-amine can be transformed through a tandem hydroamination/hydrosilation process catalyzed by cationic Iridium(I) complexes, demonstrating its versatility in organic synthesis (Field, Messerle, & Wren, 2003).
Involvement in Cyclization Reactions
The compound is also prominent in cyclization reactions. Intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes have been reported, where 4-Pentyn-2-amine shows faster cyclization rates for primary amines compared to alcohols (Pouy et al., 2012). Moreover, the intramolecular hydroamination of 4-Pentyn-2-amine has been studied under various catalysts to understand ligand properties and their influence on catalyst activity (Rumble et al., 2012).
Applications in Polymer Modification
4-Pentyn-2-amine, hydrochloride has applications beyond small molecule synthesis. For instance, it has been used in the modification of poly(4-methyl-2-pentyne) in supercritical fluid mediums to improve CO2 selectivity for gas-separation membranes (Polevaya et al., 2017).
Safety And Hazards
properties
IUPAC Name |
pent-4-yn-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUFZQMGVFGIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyn-2-amine, hydrochloride (1:1) | |
CAS RN |
141381-35-3 |
Source
|
Record name | pent-4-yn-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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